5-Bromo-4-chloro-3-indolyl phosphate dipotassium salt, phosphatase substrate

Descripción

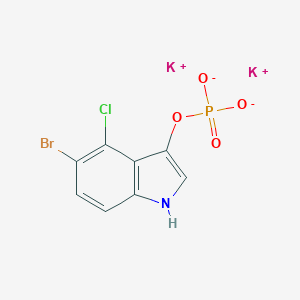

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a chemical compound with the molecular formula C8H6BrClNO4P. It is commonly used as a chromogenic substrate in various biochemical assays, particularly for the detection of alkaline phosphatase activity. This compound is known for its ability to produce a blue color upon enzymatic hydrolysis, making it a valuable tool in molecular biology and diagnostic applications .

Propiedades

Número CAS |

102185-49-9 |

|---|---|

Fórmula molecular |

C8H6BrClKNO4P |

Peso molecular |

365.56 g/mol |

Nombre IUPAC |

dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

InChI |

InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14); |

Clave InChI |

FVTQASJEJKYYCC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[K] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate typically involves the phosphorylation of 5-bromo-4-chloro-1H-indole. The process begins with the bromination and chlorination of indole to obtain 5-bromo-4-chloro-1H-indole. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to introduce the phosphate group, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet the required specifications for biochemical applications .

Análisis De Reacciones Químicas

Types of Reactions: Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Alkaline Phosphatase: Used for the hydrolysis reaction.

Oxidizing Agents: Such as atmospheric oxygen or nitro blue tetrazolium (NBT) for the oxidation reaction.

Major Products:

5-bromo-4-chloro-1H-indol-3-yl: Formed during hydrolysis.

5,5’-dibromo-4,4’-dichloro-indigo: Formed during oxidation.

Aplicaciones Científicas De Investigación

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate has a wide range of scientific research applications, including:

Molecular Biology: Used as a chromogenic substrate in Western blotting, Southern blotting, and Northern blotting for the detection of alkaline phosphatase-labeled probes.

Immunohistochemistry: Employed in the visualization of alkaline phosphatase activity in tissue sections.

In Situ Hybridization: Utilized for the detection of specific nucleic acid sequences in fixed tissues and cells.

Diagnostic Assays: Applied in various diagnostic tests to detect the presence of alkaline phosphatase activity.

Mecanismo De Acción

The mechanism of action of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate involves its enzymatic hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate group, resulting in the formation of 5-bromo-4-chloro-1H-indol-3-yl. This intermediate is then oxidized to form a blue dye, which can be visually detected. The molecular targets and pathways involved include the specific binding and hydrolysis by alkaline phosphatase, followed by oxidation reactions .

Comparación Con Compuestos Similares

5-bromo-4-chloro-3-indolyl phosphate disodium salt: Another chromogenic substrate used for similar applications.

5-bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: Used as a chromogenic substrate for β-glucuronidase detection.

Uniqueness: Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is unique due to its specific use in detecting alkaline phosphatase activity and its ability to produce a distinct blue color upon enzymatic hydrolysis and oxidation. This makes it a valuable tool in various biochemical and diagnostic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.